molecular formula C17H21NO2 B2497761 N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide CAS No. 1235143-45-9

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide

Cat. No.: B2497761
CAS No.: 1235143-45-9
M. Wt: 271.36
InChI Key: RTFFQONLAGMUQV-UHFFFAOYSA-N
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Description

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide is an organic compound that features a furan ring, a phenyl group, and a butanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide typically involves the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors such as 2-furylmethanol.

    Alkylation: The furan ring is then alkylated using propan-2-yl halides under basic conditions.

    Amidation: The alkylated furan derivative is reacted with 4-phenylbutanoyl chloride in the presence of a base to form the final amide product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening for reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of furan-containing compounds with biological systems.

    Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amide group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide: can be compared with other furan-containing amides such as:

Uniqueness

The unique combination of the furan ring, propan-2-yl group, and phenylbutanamide moiety in this compound provides distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-14(13-16-10-6-12-20-16)18-17(19)11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12,14H,5,9,11,13H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTFFQONLAGMUQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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